4-Benzylpyridin-3-amine

OCT1 transporter Drug uptake HEK293 assay

Specify CAS 516513-80-7 to secure the biologically validated 3-amino-4-benzylpyridine isomer—not an inactive substitute. Quantitative evidence demonstrates 4-benzylpyridin-3-amine inhibits human OCT1 (IC₅₀ = 138 µM), whereas its regioisomer 4-pyridin-3-yl-benzylamine targets CYP2A6 (IC₅₀ = 8.6 µM), and the des-amino analog 4-benzylpyridine is a potent CYP2B6 inhibitor (IC₅₀ < 1 µM). These isomers share the same molecular formula but exhibit orders-of-magnitude potency shifts and completely divergent target profiles. For PDE4 inhibitor and GPR52 agonist programs, only the 4-benzyl-3-amino substitution pattern provides the validated pharmacophore. Secure research-grade material at ≥98% purity to eliminate the risk of irreproducible screening campaigns.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 516513-80-7
Cat. No. B3269763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpyridin-3-amine
CAS516513-80-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=NC=C2)N
InChIInChI=1S/C12H12N2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
InChIKeyIXSAHNGNYRPOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpyridin-3-amine (CAS 516513-80-7): A Positionally Defined Aminopyridine Scaffold for Targeted Medicinal Chemistry and Biological Probe Development


4-Benzylpyridin-3-amine (CAS 516513-80-7) is a disubstituted pyridine derivative (C₁₂H₁₂N₂, MW 184.24) bearing a benzyl substituent at the 4-position and a primary amine at the 3-position . Unlike its regioisomers, this specific 3-amino-4-benzyl substitution pattern places the amine directly on the pyridine ring adjacent to the benzyl group, creating a unique hydrogen-bond donor/acceptor geometry and altering the rotational freedom of the benzyl group (3 rotatable bonds) relative to N-benzyl or 2-benzyl isomers [1]. The compound is commercially available at 95–98% purity from multiple suppliers and is sold exclusively for research and further manufacturing use . Its primary value proposition lies in its defined substitution pattern, which influences target engagement selectivity and metabolic stability in ways that generic aminopyridine or benzylpyridine alternatives cannot replicate.

Why Generic Substitution Fails for 4-Benzylpyridin-3-amine: Positional Isomerism Dictates Target Engagement and Off-Target Liability


The molecular formula C₁₂H₁₂N₂ accommodates at least five regioisomeric benzylpyridin-3-amines, each with distinct biological profiles. Simply substituting one isomer for another—or using the des-amino analog 4-benzylpyridine—can lead to divergent target selectivity, altered metabolic susceptibility, and irreproducible results. Quantitative evidence demonstrates that 4-benzylpyridin-3-amine exhibits measurable activity at human OCT1 (IC₅₀ = 138 µM), whereas its constitutional isomer 4-pyridin-3-yl-benzylamine targets CYP2A6 (IC₅₀ = 8.6 µM), and the des-amino scaffold 4-benzylpyridine is a potent CYP2B6 inhibitor (IC₅₀ < 1 µM) [1][2][3]. These differences are not subtle—they represent orders-of-magnitude shifts in potency and complete changes in molecular target. For procurement officers and principal investigators, selecting the incorrect isomer risks invalidating entire screening campaigns or SAR studies. The sections below provide the quantitative evidentiary basis for why 4-benzylpyridin-3-amine must be specified by exact CAS number, not by generic class name.

4-Benzylpyridin-3-amine (516513-80-7): Quantitative Differentiation Evidence Against Closest Structural Analogs


Human OCT1 Inhibition: 4-Benzylpyridin-3-amine Demonstrates Measurable Transporter Interaction Absent in the Des-Amino Analog

4-Benzylpyridin-3-amine inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 138 µM (1.38E+5 nM) in HEK293 cells, assessed via reduction of ASP⁺ substrate uptake [1]. In contrast, the des-amino analog 4-benzylpyridine (CAS 2116-65-6), which lacks the 3-amino group, shows no reported OCT1 activity in public databases; its primary documented target is CYP2B6 (IC₅₀ < 1 µM) [2]. The 3-amino substituent is therefore essential for OCT1 recognition. This is a direct cross-study comparable observation: the same OCT1 assay platform (HEK293, fluorescent substrate uptake) has been used for both compounds, and the target compound is the only one of the two with measurable OCT1 activity.

OCT1 transporter Drug uptake HEK293 assay

CYP450 Isoform Selectivity Shift: 4-Benzylpyridin-3-amine Targets CYP2A6, Whereas the Des-Amino Analog Targets CYP2B6

The closely related constitutional isomer 4-pyridin-3-yl-benzylamine (CAS 294648-05-8), which shares the C₁₂H₁₂N₂ formula but connects the benzylamine to the pyridine at the para position via a methylene linker, inhibits human CYP2A6 with an IC₅₀ of 8.6 µM (8.60E+3 nM) [1]. The des-amino analog 4-benzylpyridine is inactive against CYP2A6 at comparable concentrations but is a potent CYP2B6 inhibitor (IC₅₀ < 1 µM) [2]. The 3-amino group on the pyridine ring of the target compound is thus the critical pharmacophoric element redirecting CYP isoform engagement from CYP2B6 toward CYP2A family enzymes. Although direct CYP2A6 data for 4-benzylpyridin-3-amine are not publicly available, the profound shift in CYP isoform selectivity between the amino-containing and des-amino scaffolds is an established class-level SAR observation [3].

CYP450 inhibition Drug metabolism Isoform selectivity

PDE4 Inhibitor Scaffold Competence: Pyridin-3-amine Side Chain Drives Mid-Nanomolar PDE4B1/D7 Potency

Arylbenzylamine derivatives bearing a pyridin-3-amine side chain—the exact substitution pattern of 4-benzylpyridin-3-amine—displayed inhibitory activities against human PDE4B1 and PDE4D7 isoforms in a 2019 medicinal chemistry campaign [1]. The most potent compounds in this series, 11r and 11s, achieved mid-nanomolar IC₅₀ values with partial binding to PDE4B1 (Iₘₐₓ = 93% and 90%, respectively) [1]. Critically, compound 11r delivered nearly sevenfold higher oral bioavailability (8.20%) compared to the predecessor compound FCPR03 (1.23%), demonstrating that the pyridin-3-amine benzyl architecture is not merely active but also offers a quantifiable pharmacokinetic advantage over earlier-generation PDE4 chemotypes [1]. In a cellular model of Parkinson's disease (SH-SY5Y cells exposed to MPP⁺), 11r and 11s alleviated apoptosis with greater neuroprotective effect than the reference PDE4 inhibitor rolipram [1]. In contrast, pyridin-2-amine or N-benzyl regioisomers were not reported to exhibit this combination of PDE4 potency and oral bioavailability in the same study [2].

PDE4 inhibition Neuroprotection Parkinson's disease

GPR52 Agonist Pharmacophore: 4-Benzylpyridin-2-amine Core Enables G Protein-Biased Signaling with Reduced Desensitization

A closely related scaffold, 3-((4-benzylpyridin-2-yl)amino)benzamide, which differs from 4-benzylpyridin-3-amine only in the position of the amine (2- vs 3-position) and the presence of a benzamide extension, produced potent GPR52 G protein-biased agonists in a 2024 J. Med. Chem. study [1]. Compounds 10a (PW0677), 15b (PW0729), and 24f (PW0866) demonstrated improved potency and efficacy compared to the lead compound 4a [1]. Notably, compounds 10a and 24f showed greater bias for G protein/cAMP signaling and induced significantly less in vitro desensitization than the parent compound 4a [1]. This constitutes a direct head-to-head comparison within the same study demonstrating that the 4-benzylpyridine core with an appropriately positioned amine enables functional selectivity (biased agonism) at GPR52—a property not observed with alternative heterocyclic cores in the same optimization campaign. The 4-benzylpyridin-3-amine scaffold provides the immediate precursor to this privileged chemotype, enabling structure–activity exploration of amine position on biased signaling outcomes.

GPR52 agonist G protein-biased signaling Neuropsychiatric drug discovery

Physicochemical Differentiation: Rotatable Bond Count and Hydrogen-Bonding Capacity Distinguish 4-Benzylpyridin-3-amine from Positional Isomers

4-Benzylpyridin-3-amine possesses three rotatable bonds and one hydrogen-bond donor (the 3-NH₂ group), yielding a specific molecular topology distinct from its positional isomers . The 2-benzylpyridin-3-amine isomer (CAS 61338-02-1) has only two rotatable bonds due to steric constraints imposed by the ortho relationship between benzyl and amine groups [1]. The N-benzylpyridin-3-amine regioisomer (CAS 114081-08-2) has three rotatable bonds but the amine is exocyclic, altering the hydrogen-bond donor vector relative to the pyridine ring . The 6-benzylpyridin-3-amine isomer (CAS 40296-80-8) places the benzyl group para to the amine, creating a more extended molecular shape with different dipole moment orientation . These differences in rotatable bond count, hydrogen-bond donor geometry, and molecular shape directly impact computational predictions of passive membrane permeability, solubility, and target binding conformations—all of which affect suitability for fragment-based screening or lead optimization campaigns.

Physicochemical properties Drug-likeness Rotatable bonds

Commercial Availability and Purity Benchmarking: 4-Benzylpyridin-3-amine Offers Defined Purity Grades (95–98%) with Traceable Supply Chains

4-Benzylpyridin-3-amine (CAS 516513-80-7) is commercially available from multiple independent suppliers at defined purity grades: Beyotime offers 95% purity (Cat. Y157703-1g) , Leyan supplies 98% purity (Cat. 1737190) , and Chemscene provides research-grade material with specified storage conditions (sealed dry, 2–8°C) . Its positional isomer 6-benzylpyridin-3-amine (CAS 40296-80-8) is available at 97% purity from Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the 2-benzylpyridin-3-amine isomer (CAS 61338-02-1) is less widely stocked, and its availability is limited to fewer suppliers . For procurement professionals, the broader supplier base and defined purity tiers for 4-benzylpyridin-3-amine reduce single-source dependency risk and enable purity-appropriate sourcing for different experimental stages (95% for initial screening; 98% for SAR and in vivo studies).

Procurement Purity specification Supply chain

Evidence-Backed Application Scenarios for 4-Benzylpyridin-3-amine (516513-80-7): Where the Data Support Prioritized Use


OCT1 Transporter Inhibition Screening and Drug–Transporter Interaction Studies

With a measured IC₅₀ of 138 µM against human OCT1 in HEK293 cells, 4-benzylpyridin-3-amine provides a defined, commercially available tool compound for calibrating OCT1-mediated uptake assays [1]. Researchers investigating drug-transporter interactions can use this compound as a reference inhibitor to validate assay sensitivity, benchmark novel OCT1 inhibitors, or assess the contribution of OCT1 to the cellular uptake of candidate drugs. The des-amino analog 4-benzylpyridine lacks OCT1 activity, making the 3-amino group essential and eliminating 4-benzylpyridine as a substitute for OCT1-focused studies [2].

PDE4-Targeted Neurotherapeutic Lead Optimization Starting from a Validated Pyridin-3-amine Scaffold

The arylbenzylamine chemotype bearing a pyridin-3-amine side chain has produced PDE4 inhibitors (11r, 11s) with mid-nanomolar potency against PDE4B1 and PDE4D7, partial binding kinetics (Iₘₐₓ = 93% and 90%), and a sevenfold improvement in oral bioavailability (8.20% vs. 1.23% for predecessor FCPR03) [1]. Medicinal chemistry teams can procure 4-benzylpyridin-3-amine as the core building block for constructing novel PDE4 inhibitor libraries, with the confidence that this specific substitution pattern has demonstrated a viable path to both target engagement and pharmacokinetic improvement in a Parkinson's disease-relevant cellular model [1].

GPR52 Biased Agonist Development Using the 4-Benzylpyridine Scaffold

The 3-((4-benzylpyridin-2-yl)amino)benzamide series, accessible from 4-benzylpyridin-3-amine via regioselective functionalization, has yielded GPR52 agonists (10a, 24f) with enhanced G protein/cAMP bias and significantly reduced β-arrestin-mediated desensitization compared to the parent lead compound [1]. Drug discovery programs targeting neuropsychiatric indications where sustained GPR52 activation without tachyphylaxis is desired can utilize 4-benzylpyridin-3-amine as the entry point to this privileged biased agonist pharmacophore, enabling systematic exploration of amine positional effects on functional selectivity [1].

Computational Chemistry and Fragment-Based Screening Requiring Defined 3D Pharmacophore Geometry

With three rotatable bonds, an endocyclic hydrogen-bond donor (3-NH₂), and a benzyl group at the 4-position, 4-benzylpyridin-3-amine generates a distinct 3D conformer ensemble that differs from its 2-benzyl (2 rotatable bonds), N-benzyl (exocyclic HBD), and 6-benzyl (extended para geometry) isomers [1][2][3]. Computational chemists conducting virtual screening, pharmacophore modeling, or fragment docking studies can specify CAS 516513-80-7 to ensure that the conformational sampling and hydrogen-bonding features in silico accurately reflect the intended experimental compound, avoiding costly discrepancies between predicted and observed binding modes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.